Cas no 1338942-66-7 (1-methyl-3-{(oxolan-2-yl)methylamino}pyrrolidin-2-one)

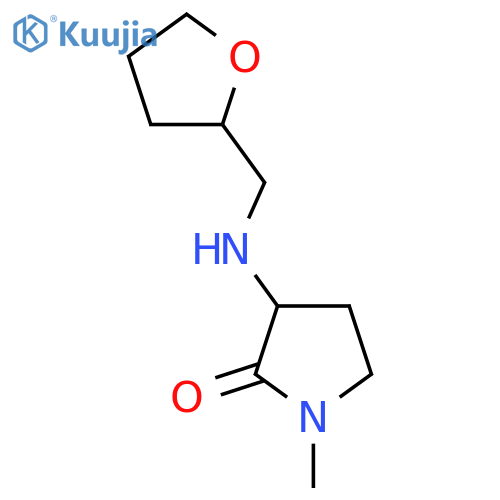

1338942-66-7 structure

商品名:1-methyl-3-{(oxolan-2-yl)methylamino}pyrrolidin-2-one

1-methyl-3-{(oxolan-2-yl)methylamino}pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-{(oxolan-2-yl)methylamino}pyrrolidin-2-one

- AKOS013587524

- 1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one

- F1905-0308

- 1338942-66-7

- 1-methyl-3-(((tetrahydrofuran-2-yl)methyl)amino)pyrrolidin-2-one

- 1-methyl-3-(oxolan-2-ylmethylamino)pyrrolidin-2-one

-

- インチ: 1S/C10H18N2O2/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h8-9,11H,2-7H2,1H3

- InChIKey: RLHSGEFOPQKPAW-UHFFFAOYSA-N

- ほほえんだ: O1CCCC1CNC1C(N(C)CC1)=O

計算された属性

- せいみつぶんしりょう: 198.136827821g/mol

- どういたいしつりょう: 198.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

1-methyl-3-{(oxolan-2-yl)methylamino}pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1905-0308-20μmol |

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one |

1338942-66-7 | 90%+ | 20μl |

$118.5 | 2023-05-17 | |

| Life Chemicals | F1905-0308-2mg |

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one |

1338942-66-7 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F1905-0308-2μmol |

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one |

1338942-66-7 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F1905-0308-5μmol |

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one |

1338942-66-7 | 90%+ | 5μl |

$94.5 | 2023-05-17 | |

| Life Chemicals | F1905-0308-5mg |

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one |

1338942-66-7 | 90%+ | 5mg |

$103.5 | 2023-05-17 | |

| Life Chemicals | F1905-0308-10mg |

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one |

1338942-66-7 | 90%+ | 10mg |

$118.5 | 2023-05-17 | |

| Life Chemicals | F1905-0308-25mg |

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one |

1338942-66-7 | 90%+ | 25mg |

$163.5 | 2023-05-17 | |

| Life Chemicals | F1905-0308-1mg |

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one |

1338942-66-7 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F1905-0308-4mg |

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one |

1338942-66-7 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1905-0308-40mg |

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one |

1338942-66-7 | 90%+ | 40mg |

$210.0 | 2023-05-17 |

1-methyl-3-{(oxolan-2-yl)methylamino}pyrrolidin-2-one 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

1338942-66-7 (1-methyl-3-{(oxolan-2-yl)methylamino}pyrrolidin-2-one) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量